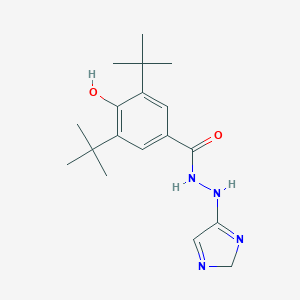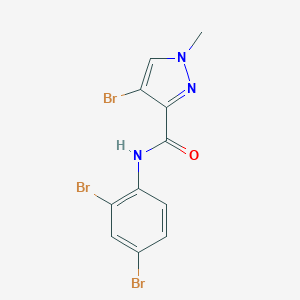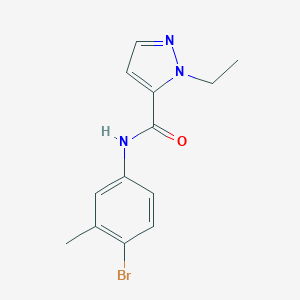
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide, also known as DBHB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBHB is a hydrazide derivative that exhibits antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the production of inflammatory cytokines and chemokines. This compound's anticancer effects may be due to its ability to induce apoptosis and inhibit cell proliferation through the regulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines by regulating the activity of various transcription factors. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not fully understood.
Orientations Futures
For the study of 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide include investigating its potential as an anti-aging and neuroprotective agent and further studies on its pharmacokinetics and toxicity in vivo.
Méthodes De Synthèse
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide can be synthesized by reacting 3,5-ditert-butyl-4-hydroxybenzohydrazide with 2H-imidazole-4-carboxaldehyde in the presence of acetic acid and ethanol. The reaction yields this compound as a white crystalline powder with a melting point of 267-269°C.
Applications De Recherche Scientifique
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and kidney cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propriétés
Formule moléculaire |
C18H26N4O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-hydroxy-N//'-(2H-imidazol-4-yl)benzohydrazide |
InChI |
InChI=1S/C18H26N4O2/c1-17(2,3)12-7-11(8-13(15(12)23)18(4,5)6)16(24)22-21-14-9-19-10-20-14/h7-9,23H,10H2,1-6H3,(H,20,21)(H,22,24) |
Clé InChI |
LJVJUALWRSWWTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NNC2=NCN=C2 |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NNC2=NCN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)


![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
